molecular formula C9H8Cl2N2 B11811137 4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole

4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole

Cat. No.: B11811137
M. Wt: 215.08 g/mol
InChI Key: LAHOFKUQAVHSGX-UHFFFAOYSA-N
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Description

4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole is a chemical compound belonging to the class of imidazoles, which are heterocyclic compounds containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole can be achieved through various methods. One common approach involves the halogenation of imidazoles. For instance, the chlorination of 2-substituted imidazoles using reagents like phosphorus pentachloride (PCl5), chlorine, sodium hypochlorite (NaOCl), and N-chlorosuccinimide (NCS) can lead to the formation of chlorinated imidazoles .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazoles, while oxidation can produce imidazole derivatives with different functional groups.

Scientific Research Applications

4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole can be compared with other similar compounds, such as:

  • 2-Chloro-1-methylimidazole
  • 4,5-Dichloroimidazole
  • 2-Fluoroimidazole

These compounds share structural similarities but differ in their chemical properties and reactivity. The unique combination of chlorine atoms in this compound imparts distinct characteristics that make it valuable for specific applications .

Properties

Molecular Formula

C9H8Cl2N2

Molecular Weight

215.08 g/mol

IUPAC Name

4-chloro-2-(1-chloroethyl)-1H-benzimidazole

InChI

InChI=1S/C9H8Cl2N2/c1-5(10)9-12-7-4-2-3-6(11)8(7)13-9/h2-5H,1H3,(H,12,13)

InChI Key

LAHOFKUQAVHSGX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(N1)C=CC=C2Cl)Cl

Origin of Product

United States

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